molecular formula C18H19N5O2 B1387500 1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid CAS No. 1170135-79-1

1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid

Cat. No.: B1387500
CAS No.: 1170135-79-1
M. Wt: 337.4 g/mol
InChI Key: FWALEEVFRWZLLT-UHFFFAOYSA-N
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Description

1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[4,3-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.

    Thieno[3,2-d]pyrimidine derivatives: These compounds also have a fused heterocyclic ring system and exhibit similar biological properties.

Uniqueness

1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity for certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

1-[2-(4-methylphenyl)pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-2-4-14(5-3-12)23-10-15-16(21-23)17(20-11-19-15)22-8-6-13(7-9-22)18(24)25/h2-5,10-11,13H,6-9H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWALEEVFRWZLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C3C(=N2)C(=NC=N3)N4CCC(CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid
Reactant of Route 2
1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid
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1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid
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1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid
Reactant of Route 5
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1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid

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